molecular formula C9H18O2Si B14259739 4-Cyclohexene-1,2-diol, 3-(trimethylsilyl)-, (1S,2S,3S)- CAS No. 256942-83-3

4-Cyclohexene-1,2-diol, 3-(trimethylsilyl)-, (1S,2S,3S)-

Cat. No.: B14259739
CAS No.: 256942-83-3
M. Wt: 186.32 g/mol
InChI Key: MJPAEZSCKKZRBA-CIUDSAMLSA-N
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Description

4-Cyclohexene-1,2-diol, 3-(trimethylsilyl)-, (1S,2S,3S)- is a chemical compound with the molecular formula C9H18O2Si and a molecular weight of 186.326 g/mol . This compound is characterized by the presence of a cyclohexene ring with two hydroxyl groups at positions 1 and 2, and a trimethylsilyl group at position 3. The stereochemistry of the compound is defined by the (1S,2S,3S) configuration .

Preparation Methods

The synthesis of 4-Cyclohexene-1,2-diol, 3-(trimethylsilyl)-, (1S,2S,3S)- can be achieved through various synthetic routes. One common method involves the reaction of cyclohexene with a silylating agent, such as trimethylsilyl chloride, in the presence of a base like triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silylating agent . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

4-Cyclohexene-1,2-diol, 3-(trimethylsilyl)-, (1S,2S,3S)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

4-Cyclohexene-1,2-diol, 3-(trimethylsilyl)-, (1S,2S,3S)- has various scientific research applications, including:

Mechanism of Action

The mechanism by which 4-Cyclohexene-1,2-diol, 3-(trimethylsilyl)-, (1S,2S,3S)- exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the hydroxyl and trimethylsilyl groups, which can participate in various transformations. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar compounds to 4-Cyclohexene-1,2-diol, 3-(trimethylsilyl)-, (1S,2S,3S)- include:

The uniqueness of 4-Cyclohexene-1,2-diol, 3-(trimethylsilyl)-, (1S,2S,3S)- lies in its specific stereochemistry and the presence of both hydroxyl and trimethylsilyl groups, which confer distinct reactivity and versatility in various applications .

Properties

CAS No.

256942-83-3

Molecular Formula

C9H18O2Si

Molecular Weight

186.32 g/mol

IUPAC Name

(1S,2S,3S)-3-trimethylsilylcyclohex-4-ene-1,2-diol

InChI

InChI=1S/C9H18O2Si/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4,6-11H,5H2,1-3H3/t7-,8-,9-/m0/s1

InChI Key

MJPAEZSCKKZRBA-CIUDSAMLSA-N

Isomeric SMILES

C[Si](C)(C)[C@H]1C=CC[C@@H]([C@@H]1O)O

Canonical SMILES

C[Si](C)(C)C1C=CCC(C1O)O

Origin of Product

United States

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